molecular formula C7H7ClN2O4S B13512072 Methyl 3-chloro-6-sulfamoylpicolinate

Methyl 3-chloro-6-sulfamoylpicolinate

Cat. No.: B13512072
M. Wt: 250.66 g/mol
InChI Key: PLXPDYRLBQDCHA-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-sulfamoylpicolinate is a chemical compound with the molecular formula C7H7ClN2O4S It is a derivative of picolinic acid and contains both chloro and sulfamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-sulfamoylpicolinate typically involves the chlorination of picolinic acid derivatives followed by the introduction of the sulfamoyl group. One common method involves the reaction of 3-chloropicolinic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfamoylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-sulfamoylpicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 3-amino-6-sulfamoylpicolinate or 3-thio-6-sulfamoylpicolinate can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acid derivatives.

    Hydrolysis Products: Hydrolysis yields 3-chloro-6-sulfamoylpicolinic acid.

Scientific Research Applications

Methyl 3-chloro-6-sulfamoylpicolinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-sulfamoylpicolinate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-3-sulfamoylpicolinate
  • 3-Chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline
  • 3-Chloro-6-pyrazolyl-2-picolinic acids

Uniqueness

Methyl 3-chloro-6-sulfamoylpicolinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

IUPAC Name

methyl 3-chloro-6-sulfamoylpyridine-2-carboxylate

InChI

InChI=1S/C7H7ClN2O4S/c1-14-7(11)6-4(8)2-3-5(10-6)15(9,12)13/h2-3H,1H3,(H2,9,12,13)

InChI Key

PLXPDYRLBQDCHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)S(=O)(=O)N)Cl

Origin of Product

United States

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